

Physical and chemical properties of 5-isopropylimidazolidine-2,4-dione

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Compound of Interest

Compound Name: 5-Isopropylimidazolidine-2,4-dione

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An In-depth Technical Guide to 5-Isopropylimidazolidine-2,4-dione

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **5-isopropylimidazolidine-2,4-dione**. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support laboratory research and development endeavors.

Introduction

5-Isopropylimidazolidine-2,4-dione, commonly known as 5-isopropylhydantoin, is a heterocyclic compound belonging to the hydantoin class. Hydantoins are a core scaffold in medicinal chemistry, recognized for a wide array of pharmacological activities, including anticonvulsant, antiviral, and antitumor effects[1][2][3]. The biological activity of these compounds is highly dependent on the nature of substituents at the N-1, N-3, and C-5 positions of the hydantoin ring[3]. 5-Isopropylhydantoin, being structurally derived from the amino acid L-valine, serves as a crucial chiral building block and a subject of interest in metabolic and pharmacological studies[1][4]. Understanding its fundamental properties is paramount for its effective application in drug design, synthesis, and analysis.

Section 1: General Information and Identifiers

Precise identification of a chemical entity is the foundation of reproducible scientific research. This section provides the key identifiers for **5-isopropylimidazolidine-2,4-dione**.

Property	Value	Source(s)
IUPAC Name	5-(1-Methylethyl)imidazolidine-2,4-dione	[5]
Synonyms	5-Isopropylhydantoin, 5-propan-2-ylimidazolidine-2,4-dione	[5]
CAS Number	16935-34-5	[5]
Molecular Formula	C6H10N2O2	[6][7]
Molecular Weight	142.16 g/mol	[6]
Canonical SMILES	<chem>CC(C)C1C(=O)NC(=O)N1</chem>	[7]
InChI Key	PBNUQCWZHRMSMS-UHFFFAOYSA-N	[6]

Section 2: Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Property	Value	Comments and Insights	Source(s)
Appearance	White to off-white solid	The solid-state is indicative of strong intermolecular forces.	[5]
Melting Point	144-145 °C	The relatively high melting point is due to intermolecular hydrogen bonding between the N-H and C=O groups in the crystal lattice, forming a stable structure.[1]	[5]
Solubility	pH-dependent	Solubility in aqueous solutions increases at pH values above 5 for similar hydantoin derivatives. This is due to the deprotonation of the acidic N-H protons, forming a more soluble salt. Solubility in organic solvents like ethanol is also noted.[8] The molecule's hydrophobic isopropyl group and polar dione ring give it a mixed character.	[8][9]
pKa	8.85 ± 0.10 (Predicted)	This value corresponds to the acidity of the N-H protons. The N3	[5]

proton is generally more acidic than the N1 proton due to the adjacent carbonyl groups stabilizing the conjugate base. This acidity is a key factor in its solubility and reactivity.

Density	$1.129 \pm 0.06 \text{ g/cm}^3$ (Predicted)	Standard density for a small organic molecule of this type. [5]
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Expert Insight: The dual hydrogen bond donor (two N-H groups) and acceptor (two C=O groups) capability of 5-isopropylhydantoin is a critical feature. This allows for the formation of robust hydrogen-bonded networks in the solid state, explaining its crystalline nature and high melting point[\[1\]](#). In a biological context, these same groups can participate in crucial hydrogen-bonding interactions with enzyme active sites or receptor binding pockets, making the hydantoin scaffold a privileged structure in drug discovery.

Section 3: Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. Below is a summary of the expected spectral data for **5-isopropylimidazolidine-2,4-dione**.

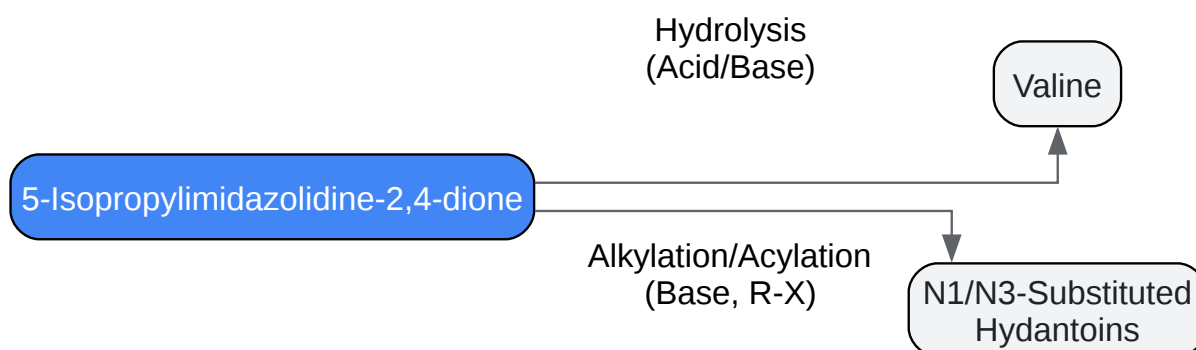
Technique	Solvent	Expected Chemical Shifts (δ) / Peaks (cm^{-1})	Interpretation	Source(s)
^1H NMR	DMSO- d_6	~ 10.54 (s, 1H, NH), ~ 7.87 (s, 1H, NH), ~ 3.89 (d, 1H, C5-H), ~ 2.0 (m, 1H, CH of isopropyl), ~ 0.9 (d, 3H, CH_3), ~ 0.8 (d, 3H, CH_3)	The two distinct N-H signals confirm their different chemical environments. The splitting pattern of the isopropyl group (a multiplet for the CH and two doublets for the diastereotopic methyl groups) is characteristic.	[1]
^{13}C NMR	DMSO- d_6	~ 175.9 (C=O), ~ 158.3 (C=O), ~ 63.2 (C5), ~ 30.0 (CH of isopropyl), ~ 18.9 (CH_3), ~ 16.3 (CH_3)	The two carbonyl carbons appear downfield. The C5 carbon, attached to the nitrogen atoms, is observed around 63 ppm. The isopropyl carbons are seen in the aliphatic region.	[1]
FTIR	KBr Pellet	$\sim 3200\text{-}3300$ cm^{-1} (N-H stretch), ~ 2960 cm^{-1} (C-H stretch), $\sim 1720\text{-}$	The broad N-H stretching band indicates hydrogen bonding. The	[10][11]

		1770 cm ⁻¹ (C=O stretch, asymmetric and symmetric)	strong, distinct carbonyl peaks are the most prominent feature of the IR spectrum for hydantoins.
Mass Spec.	GC/MS	m/z 142 (M ⁺)	The molecular ion peak confirms the molecular weight. Fragmentation patterns can provide further structural information.

Section 4: Chemical Reactivity and Stability

The hydantoin ring is a stable heterocyclic system, but it possesses specific sites of reactivity that are crucial for its derivatization and understanding its metabolic fate.

- **Hydrolysis:** Under strong acidic or basic conditions, the hydantoin ring can be hydrolyzed to yield the corresponding α -amino acid, in this case, valine. This reaction is a cornerstone of the Edman degradation for protein sequencing and highlights the stability of the ring under physiological conditions.
- **N-Alkylation/Acylation:** The N-H protons are acidic and can be deprotonated by a suitable base, allowing for alkylation or acylation at the N1 and N3 positions. This is a common strategy for synthesizing diverse libraries of hydantoin derivatives for structure-activity relationship (SAR) studies[12].
- **Stability:** Hydantoins are generally stable compounds[12]. However, they can be susceptible to hydrolysis under harsh pH conditions. Their stability in various solvents and pH ranges is a critical parameter for formulation and drug delivery studies[8].



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Figure 1: Key reactivity pathways for **5-isopropylimidazolidine-2,4-dione**.

Section 5: Synthesis and Characterization Workflow

A reliable synthetic and analytical workflow is essential for obtaining high-purity material for research. The Bucherer-Bergs reaction is a classic and efficient method for synthesizing 5-substituted hydantoins[13][14][15][16].

Protocol 1: Synthesis via Bucherer-Bergs Reaction

This protocol outlines the multicomponent synthesis of **5-isopropylimidazolidine-2,4-dione** from isobutyraldehyde.

Objective: To synthesize **5-isopropylimidazolidine-2,4-dione**.

Materials:

- Isobutyraldehyde
- Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
- Ammonium Carbonate ((NH₄)₂CO₃)
- Ethanol (50% aqueous solution)
- Hydrochloric Acid (HCl)

- Deionized Water

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, combine ammonium carbonate and potassium cyanide in 50% aqueous ethanol in a round-bottom flask equipped with a reflux condenser.
- **Addition of Aldehyde:** Slowly add isobutyraldehyde to the stirred mixture.
- **Reflux:** Heat the reaction mixture to reflux (typically around 60-70°C) for several hours (e.g., 4-8 hours)[15]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After cooling to room temperature, pour the reaction mixture into cold water.
- **Acidification:** Carefully acidify the solution with HCl to precipitate the crude product. The hydantoin is typically insoluble in acidic aqueous solution.
- **Isolation:** Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
- **Purification:** Recrystallize the crude product from a suitable solvent, such as hot water or ethanol, to yield pure **5-isopropylimidazolidine-2,4-dione**[1][5].

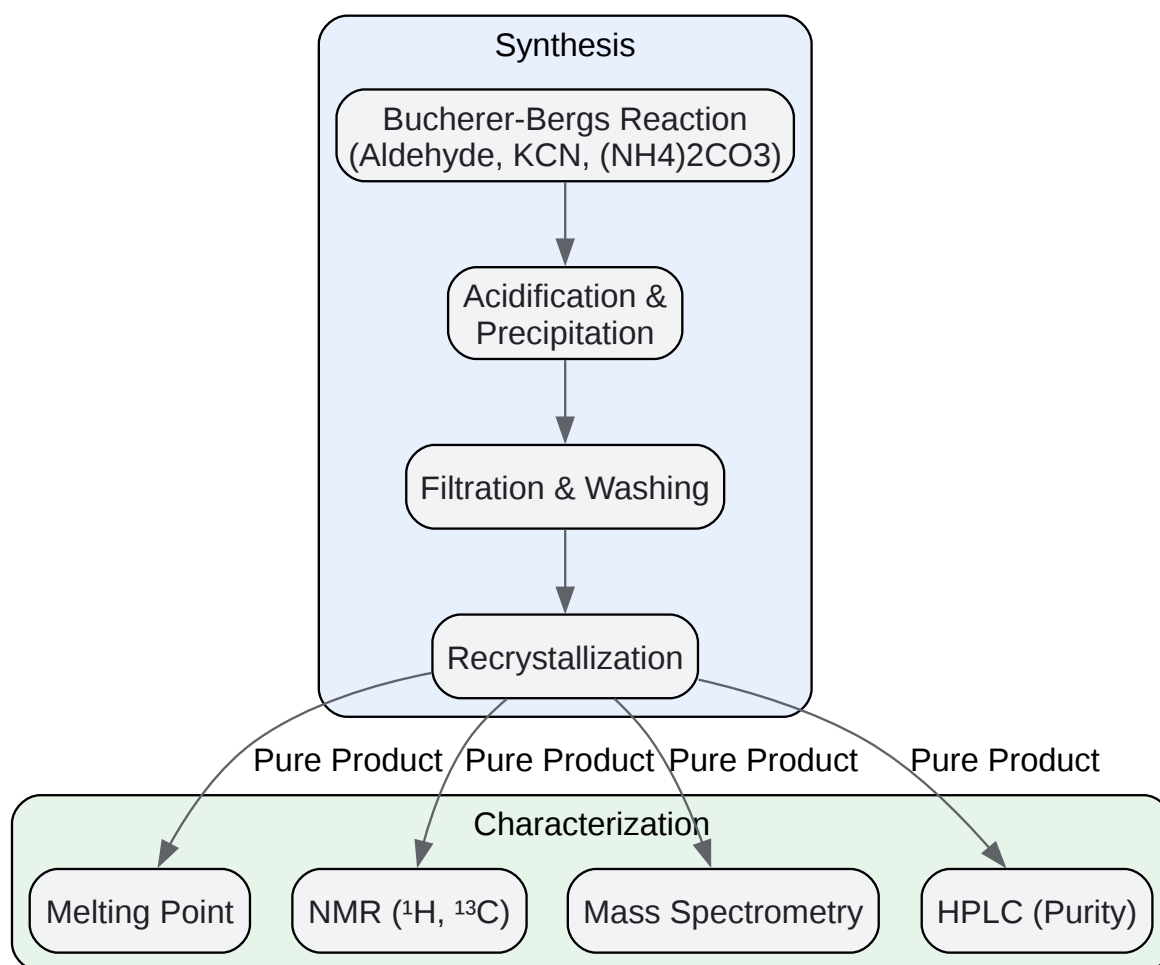
Protocol 2: Characterization and Purity Analysis

Objective: To confirm the identity and assess the purity of the synthesized product.

Methods:

- **Melting Point:** Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (144-145 °C) is indicative of high purity[5].
- **NMR Spectroscopy:** Dissolve a sample in DMSO-d₆ and acquire ¹H and ¹³C NMR spectra. Compare the obtained spectra with the data provided in Section 3 to confirm the structure.

- Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight (142.16 g/mol)[6].
- HPLC Analysis: Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase) to assess purity. A single major peak indicates a pure compound.



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